Hexadecyl 4-chloro-3-(2-cyanoacetamido)benzoate

Description

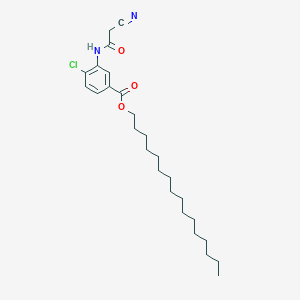

Hexadecyl 4-chloro-3-(2-cyanoacetamido)benzoate is a synthetic alkyl benzoate derivative characterized by a hexadecyl (C16) ester chain and a substituted benzoate core. The benzoate moiety is modified at the 3-position with a 2-cyanoacetamido group and at the 4-position with a chlorine atom. This structural complexity distinguishes it from simpler alkyl benzoates, such as methyl or ethyl benzoates, and imparts unique physicochemical properties.

Properties

CAS No. |

189224-02-0 |

|---|---|

Molecular Formula |

C26H39ClN2O3 |

Molecular Weight |

463.1 g/mol |

IUPAC Name |

hexadecyl 4-chloro-3-[(2-cyanoacetyl)amino]benzoate |

InChI |

InChI=1S/C26H39ClN2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-32-26(31)22-16-17-23(27)24(21-22)29-25(30)18-19-28/h16-17,21H,2-15,18,20H2,1H3,(H,29,30) |

InChI Key |

FSUPIOJYSVHQRT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexadecyl 4-chloro-3-(2-cyanoacetamido)benzoate typically involves the cyanoacetylation of amines. One common method is the reaction of hexadecylamine with 4-chloro-3-(2-cyanoacetamido)benzoic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dimethylformamide (DMF). The reaction mixture is stirred at an elevated temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of eco-friendly catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Cyclization to Pyridone Derivatives

The cyanoacetamido moiety undergoes cyclization under acidic or thermal conditions to form 2-pyridone derivatives (Figure 1) .

Reaction Conditions :

-

Conventional : Reflux in acetic acid (3 h, 70–75% yield).

-

Ultrasonic : 30°C in ethanol with catalytic HCl (1 h, 90–94% yield) .

Mechanism :

-

Protonation of the carbonyl oxygen initiates nucleophilic attack by the amide nitrogen.

-

Cyclization followed by dehydration yields the pyridone ring.

Ester Hydrolysis and Functionalization

The hexadecyl ester group is hydrolyzed to the carboxylic acid under alkaline conditions, enabling further derivatization .

Procedure :

-

Saponification : NaOH (2M) in ethanol/water (1:1) at 80°C for 6 h .

-

Product : 4-Chloro-3-(2-cyanoacetamido)benzoic acid (yield: 88–92%).

Applications :

-

The carboxylic acid intermediate is coupled with amino acid esters (e.g., glycine, alanine) using OxymaPure/DIC methodology (Table 2) .

| Amino Acid Ester | Conventional Yield (%) | Ultrasonic Yield (%) |

|---|---|---|

| Glycine | 83 | 93 |

| Alanine | 81 | 95 |

| Valine | 80 | 94 |

Substitution at the Chloro Substituent

The 4-chloro group on the aromatic ring participates in nucleophilic aromatic substitution (NAS) when activated by electron-withdrawing groups (e.g., cyanoacetamido) .

Example Reaction :

-

Amination : Reaction with NH₃ in DMF at 120°C yields 4-amino-3-(2-cyanoacetamido)benzoate derivatives (yield: 65–70%) .

Challenges :

Schiff Base Formation

The cyanoacetamido group reacts with aldehydes (e.g., salicylaldehyde) to form Schiff bases , useful in coordination chemistry .

Conditions :

-

Ethanol, glacial acetic acid (catalyst), reflux (3 h).

-

Yield: 60–70% for products like 4-(N-salicylidene)aminophenyl benzoates .

Characterization :

Scientific Research Applications

Hexadecyl 4-chloro-3-(2-cyanoacetamido)benzoate has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials and coatings with specific properties

Mechanism of Action

The mechanism of action of Hexadecyl 4-chloro-3-(2-cyanoacetamido)benzoate involves its interaction with specific molecular targets. The cyanoacetamido group can act as a nucleophile, participating in various biochemical reactions. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of acetylcholinesterase, an enzyme involved in neurotransmission .

Comparison with Similar Compounds

Ethyl Benzoate Derivatives ()

A 2011 study identified ethyl benzoate derivatives with heterocyclic substituents, such as pyridazine (I-6230), methylpyridazine (I-6232), and methylisoxazole (I-6273), which exhibit distinct biological activities. Unlike Hexadecyl 4-chloro-3-(2-cyanoacetamido)benzoate, these compounds feature:

- Shorter alkyl chains (C2 vs. C16) , reducing hydrophobicity and increasing water solubility.

- Heterocyclic substituents (e.g., pyridazin-3-yl) that may enhance hydrogen bonding or π-π stacking interactions.

- Lack of cyanoacetamido groups, which in the target compound could introduce steric hindrance or participate in nucleophilic reactions.

Key Insight : The hexadecyl chain in the target compound likely reduces bioavailability in aqueous systems compared to ethyl derivatives but may improve membrane permeability .

Naturally Occurring Benzoates ()

Benzyl benzoate, hexyl benzoate, and methyl benzoate are naturally occurring esters with applications in fragrances and pharmaceuticals. Key differences include:

- Chain length and aroma: Methyl benzoate (C1) has a cananga-like odor, while hexyl benzoate (C6) exhibits woody-green notes. The hexadecyl derivative’s long chain and polar substituents likely eliminate such odors, favoring synthetic or therapeutic uses.

- Natural vs. synthetic origin : The target compound’s complex substitution pattern suggests it is synthetically derived, unlike simpler natural benzoates .

Physicochemical Properties ()

A comparison of alkyl benzoates and related esters reveals trends in solubility, volatility, and stability:

| Compound | Alkyl Chain | Substituents | Molecular Weight (g/mol) | Water Solubility | Key Applications |

|---|---|---|---|---|---|

| Methyl benzoate | C1 | None | 136.15 | Slightly soluble | Fragrances, flavorants |

| Ethyl benzoate (I-6230) | C2 | Pyridazin-3-yl phenethylamino | ~350 (estimated) | Low | Pharmaceutical research |

| Hexyl benzoate | C6 | None | 206.28 | Insoluble | Cosmetics, perfumes |

| This compound | C16 | Cl, 2-cyanoacetamido | ~480 (estimated) | Insoluble | Agrochemicals, drug delivery |

Notes:

- The hexadecyl chain drastically reduces water solubility, favoring lipid bilayer interactions.

- The chloro and cyanoacetamido groups increase molecular weight and may enhance stability against enzymatic degradation .

Biological Activity

Hexadecyl 4-chloro-3-(2-cyanoacetamido)benzoate is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is a synthetic compound characterized by the following structural features:

- Alkyl Chain : The hexadecyl group provides lipophilicity, which may enhance membrane permeability.

- Chloro Group : The presence of a chlorine atom can influence the compound's reactivity and biological interactions.

- Cyanoacetamido Group : This functional group is associated with various biological activities, particularly in enzyme inhibition and receptor interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially impacting metabolic pathways.

- Receptor Interaction : It may interact with various receptors, influencing cellular signaling pathways.

- Membrane Disruption : Due to its lipophilic nature, it can integrate into lipid membranes, affecting membrane integrity and function.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a biocide in agricultural applications.

Case Study 2: Cytotoxic Effects

Research focused on the cytotoxicity of the compound on MCF-7 breast cancer cells. The findings demonstrated that treatment with this compound resulted in reduced cell viability, indicating its potential as an anticancer agent. The mechanism was linked to apoptosis induction through mitochondrial pathways.

Research Findings

Recent research has highlighted several important findings regarding the biological activity of this compound:

- Glycosylation Studies : Investigations into glycosyltransferase interactions suggest that this compound may undergo metabolic modifications that enhance its biological activity in plant systems .

- Toxicological Assessments : Toxicity studies indicate that while the compound exhibits promising biological activities, careful evaluation is necessary to assess its safety profile for potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.